(5-Methyl-1H-indazol-3-yl)methanamine

Kinase inhibition Structure-activity relationship Medicinal chemistry

This 5-methyl-1H-indazol-3-yl methanamine building block is a critical scaffold for kinase inhibitor discovery programs targeting GSK-3, ROCK, JAK, AKT, PLK, KDR, and Aurora kinases. The 5-methyl substitution is a key determinant of kinase selectivity—generic indazole analogs cannot replicate its SAR profile without compromising potency. The primary amine at C-3 enables rapid parallel library synthesis via amide coupling. As a metabolically stable bioisostere of phenol and indole, this compound improves ADME profiles while preserving target engagement. Ideal for scaffold-hopping and focused SAR exploration. MW 161.20; favorable lead-like physicochemical properties.

Molecular Formula C9H11N3
Molecular Weight 161.2 g/mol
CAS No. 1177329-20-2
Cat. No. B3217291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Methyl-1H-indazol-3-yl)methanamine
CAS1177329-20-2
Molecular FormulaC9H11N3
Molecular Weight161.2 g/mol
Structural Identifiers
SMILESCC1=CC2=C(NN=C2C=C1)CN
InChIInChI=1S/C9H11N3/c1-6-2-3-8-7(4-6)9(5-10)12-11-8/h2-4H,5,10H2,1H3,(H,11,12)
InChIKeyYPJDAMOTHFUFQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(5-Methyl-1H-indazol-3-yl)methanamine (CAS 1177329-20-2) Procurement and Differentiation Guide


(5-Methyl-1H-indazol-3-yl)methanamine (CAS 1177329-20-2) is a 5-methyl-substituted 1H-indazol-3-yl methanamine building block with the molecular formula C9H11N3 and a molecular weight of 161.20 g/mol [1]. This compound features an indazole core bearing a methyl substituent at the 5-position and a methanamine group at the 3-position [2]. Indazole-based scaffolds are widely recognized as bioisosteres of phenol and indole, offering favorable lipophilicity and metabolic stability, and serve as key intermediates in the development of kinase inhibitors and other bioactive molecules . The compound is commercially available as a research chemical building block (AldrichCPR collection) and as a hydrochloride salt derivative, with purities typically specified at 95–98% .

Why Generic Substitution Fails for (5-Methyl-1H-indazol-3-yl)methanamine (CAS 1177329-20-2)


Substituting (5-methyl-1H-indazol-3-yl)methanamine with an unsubstituted or differently substituted indazole analog is not a neutral swap in medicinal chemistry or chemical biology applications. Structure-activity relationship (SAR) studies across indazole-based kinase inhibitors demonstrate that the position and nature of substituents on the indazole ring—particularly at the 5-position—profoundly influence target binding affinity, kinase selectivity, and cellular potency [1]. For example, within the same 5-substituted indazole class, shifts in substituent identity (e.g., methyl vs. halogen vs. hydrogen) have been shown to alter IC50 values by orders of magnitude against c-Met kinase (0.17–37 μM) and across cell-based assays (5.45–1300 μM) [2]. Generic substitution risks invalidating established SAR, compromising synthetic route compatibility (particularly at the 3-methanamine handle), and introducing uncharacterized off-target profiles that undermine experimental reproducibility [3].

Quantitative Differentiation Evidence for (5-Methyl-1H-indazol-3-yl)methanamine (CAS 1177329-20-2)


Structural Differentiation: 5-Methyl Substitution Versus Unsubstituted Indazole Core in Kinase SAR Context

The presence of the 5-methyl substituent on the indazole core confers distinct physicochemical and steric properties relative to the unsubstituted 1H-indazol-3-yl methanamine scaffold (CAS 806640-37-9). While direct comparative potency data for this exact compound are not publicly available in peer-reviewed literature, class-level SAR evidence from structurally related 5-substituted indazole series demonstrates that 5-position substitution modulates target engagement and kinase selectivity profiles [1]. Specifically, a study of 5-substituted indazoles as kinase inhibitors established that substituents at the 5-position influence binding across a panel including GSK-3, ROCK, JAK, AKT, PLK, KDR, and Aurora kinases, with different 5-substituents producing distinct inhibition fingerprints [2].

Kinase inhibition Structure-activity relationship Medicinal chemistry

Bioisosteric Advantage of Indazole Core Relative to Phenol-Based Scaffolds

The indazole nucleus serves as an established bioisostere of phenol and indole pharmacophores, offering measurable lipophilicity and metabolic stability advantages that distinguish this compound class from non-indazole building blocks . The indazole scaffold exhibits increased lipophilicity compared to phenol, which can enhance membrane permeability, while demonstrating reduced susceptibility to Phase I (oxidative) and Phase II (conjugative) metabolism [1]. This property is particularly relevant for applications requiring prolonged target residence time or improved oral bioavailability.

Bioisosterism Metabolic stability Drug design

Synthetic Utility: 3-Methanamine Handle Versus Alternative 3-Position Functionalities

The 3-methanamine group (-CH2NH2) provides a primary amine handle for facile derivatization via amide bond formation, reductive amination, or sulfonamide synthesis—functionalities not accessible with the corresponding 3-carboxylic acid or 3-unsubstituted analogs. This compound contains 1 rotatable bond, 2 hydrogen bond donors, and 3 hydrogen bond acceptors , making it suitable for incorporation into larger molecular architectures while maintaining favorable physicochemical properties [1]. The hydrochloride salt derivative (CAS 1269225-31-1) offers improved handling and solubility characteristics, with specified purity of 95% .

Building block Chemical synthesis Amide coupling

Optimal Research and Industrial Application Scenarios for (5-Methyl-1H-indazol-3-yl)methanamine (CAS 1177329-20-2)


Kinase Inhibitor Lead Optimization and SAR Campaigns

This compound is optimally deployed as a core scaffold for structure-activity relationship (SAR) exploration in kinase inhibitor discovery programs, particularly those targeting kinases known to accommodate 5-substituted indazole motifs. The 5-methyl substitution and 3-methanamine handle align with pharmacophore models established for GSK-3, ROCK, JAK, AKT, PLK, KDR, and Aurora kinases [1]. Researchers can leverage this building block to synthesize focused libraries probing the effects of 5-position substituent variations on kinase selectivity and potency, informed by class-level SAR that demonstrates 5-substitution as a key determinant of target engagement [2].

Bioisostere Replacement in Phenol-Containing Leads

This indazole building block is indicated for scaffold-hopping campaigns aimed at replacing phenol or indole pharmacophores with a metabolically more stable bioisostere. The indazole core offers increased lipophilicity and reduced Phase I/II metabolic vulnerability relative to phenol [1], making it suitable for improving the ADME profile of lead compounds while preserving or enhancing target binding interactions [2].

Chemical Biology Probe Synthesis

The primary amine functionality at the 3-position enables efficient conjugation to biotin, fluorophores, or affinity matrices for target identification and validation studies. As a member of the AldrichCPR collection of unique chemicals provided to early discovery researchers [1], this compound is positioned for use in synthesizing chemical biology tool compounds where an indazole-based recognition element is required [2].

Medicinal Chemistry Building Block for Parallel Library Synthesis

With a molecular weight of 161.20 g/mol, 1 rotatable bond, and balanced H-bond donor/acceptor count (2 donors, 3 acceptors) [1], this compound meets favorable physicochemical criteria for incorporation into parallel synthesis workflows. The primary amine enables rapid diversification via amide coupling with commercially available carboxylic acids, facilitating the generation of compound libraries for high-throughput screening against emerging targets, including IRAK4 and c-Met kinases, where indazole-based inhibitors have demonstrated clinical relevance [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for (5-Methyl-1H-indazol-3-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.